molecular formula C28H32O6 B14052056 (2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]

(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]

Cat. No.: B14052056
M. Wt: 464.5 g/mol
InChI Key: NQDROBVIYYEMDQ-YCRUPXPOSA-N
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Description

(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] is an organic compound characterized by its unique structure, which includes a cyclohexylidene core and two 3,4-dimethoxyphenyl groups attached via propenone linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] typically involves the condensation of cyclohexanone with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the propenone linkages to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of enzyme activity and receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone
  • (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
  • (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)acrylamide

Uniqueness

(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] is unique due to its cyclohexylidene core, which imparts distinct structural and chemical properties compared to its analogs

Properties

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one

InChI

InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10-,15-11+

InChI Key

NQDROBVIYYEMDQ-YCRUPXPOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C\C3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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